Molecular Weight Difference Provides a 7.2% Increase Over the Cyclohexyl Analog, Impacting Fragment‑Based Design Calculations
In fragment‑based screening, every atom matters for downstream optimisation. N‑(cycloheptylcarbonyl)piperazine has a molecular weight of 210.32 g·mol⁻¹, which is 7.2% higher than its direct cyclohexyl analog 1‑(cyclohexylcarbonyl)piperazine (196.29 g·mol⁻¹) and 15.4% higher than the cyclopentyl analog 1‑(cyclopentylcarbonyl)piperazine (182.26 g·mol⁻¹) . This weight increment arises solely from the single additional methylene unit in the seven‑membered ring and must be incorporated into fragment‑merging synthetic strategies.
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 210.32 |
| Comparator Or Baseline | 1-(Cyclohexylcarbonyl)piperazine: 196.29; 1-(Cyclopentylcarbonyl)piperazine: 182.26 |
| Quantified Difference | +7.2% above cyclohexyl; +15.4% above cyclopentyl |
| Conditions | Calculated from molecular formulae C₁₂H₂₂N₂O, C₁₁H₂₀N₂O, and C₁₀H₁₈N₂O (PubChem data) |
Why This Matters
Procurement of the correct cycloalkyl homolog ensures accurate fragment‑merging calculations and prevents late‑stage synthetic failure when molecular‑weight‑sensitive properties such as solubility or permeability are critical .
- [1] PubChem. Compound summaries: N-(cycloheptylcarbonyl)piperazine (CID 23673264), 1-(cyclohexylcarbonyl)piperazine (CID 2736932), 1-(cyclopentylcarbonyl)piperazine (CID 14238738). Computed properties. View Source
